molecular formula C8H13NS B12962375 2-(tert-Butyl)-5-methylthiazole

2-(tert-Butyl)-5-methylthiazole

Cat. No.: B12962375
M. Wt: 155.26 g/mol
InChI Key: ZPPAFGGDEWACHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)-5-methylthiazole: is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the tert-butyl and methyl groups in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-methylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with 2-bromo-3-methylthiophene in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(tert-Butyl)-5-methylthiazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-methylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole: Lacks the tert-butyl group, resulting in different chemical and physical properties.

    5-Methylthiazole: Similar structure but without the tert-butyl group.

    2-(tert-Butyl)thiazole: Similar structure but without the methyl group.

Uniqueness

The presence of both tert-butyl and methyl groups in 2-(tert-Butyl)-5-methylthiazole imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it distinct from other thiazole derivatives and valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-tert-butyl-5-methyl-1,3-thiazole

InChI

InChI=1S/C8H13NS/c1-6-5-9-7(10-6)8(2,3)4/h5H,1-4H3

InChI Key

ZPPAFGGDEWACHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.